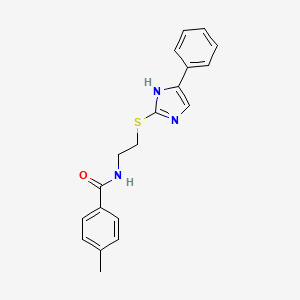

4-methyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

4-methyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-14-7-9-16(10-8-14)18(23)20-11-12-24-19-21-13-17(22-19)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWFGWJKHWDIPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

-

Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a multi-component reaction involving an aldehyde, an amine, and a thiol. For instance, 5-phenyl-1H-imidazole can be prepared by reacting benzaldehyde, ammonium acetate, and thiourea under reflux conditions in ethanol.

-

Thioether Formation: : The imidazole derivative is then reacted with an appropriate alkyl halide (e.g., 2-bromoethyl methyl sulfide) to introduce the thioether linkage. This reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

-

Amidation: : The final step involves the coupling of the thioether-linked imidazole with 4-methylbenzoic acid to form the benzamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and scalability.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The thioether group in 4-methyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic system. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

-

Substitution: : The benzamide moiety can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced imidazole derivatives

Substitution: Nitrobenzamides, halogenated benzamides

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that compounds similar to 4-methyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide exhibit significant anticancer properties. For instance, imidazole derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The presence of the imidazole ring is often associated with enhanced bioactivity against cancer cells due to its ability to interact with biological targets involved in cell proliferation and survival pathways .

Anti-inflammatory Effects

Compounds containing imidazole and thioether functionalities have demonstrated notable anti-inflammatory effects. Research indicates that such compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. The mechanism often involves the modulation of signaling pathways like NF-kB, which plays a critical role in inflammation .

Analgesic Activity

The analgesic properties of imidazole derivatives have been documented extensively. For example, studies show that certain benzimidazole derivatives exhibit significant analgesic effects comparable to standard analgesics like aspirin and diclofenac. The efficacy is often assessed through writhing tests in animal models, where these compounds have shown a marked reduction in pain responses .

Interaction with Enzymes

The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it could inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators .

Modulation of Cell Signaling Pathways

The imidazole moiety allows for interactions with various receptors and signaling pathways, including those related to pain perception and inflammatory responses. By modulating these pathways, the compound can exert both analgesic and anti-inflammatory effects .

Case Studies

Several case studies illustrate the applications of this compound:

Mecanismo De Acción

The mechanism of action of 4-methyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key features:

Key Structural Differences and Implications

Core Heterocycles: The target compound’s imidazole-thioethyl group distinguishes it from benzimidazole derivatives (e.g., W1) and triazole-thiazole hybrids (e.g., 9c). Imidazole’s smaller ring size may improve metabolic stability compared to bulkier benzimidazoles .

Substituent Effects :

- Electron-Withdrawing Groups : W1’s 2,4-dinitrophenyl group likely enhances electrophilic reactivity, contributing to antimicrobial activity . In contrast, the target compound’s 4-methyl benzamide may prioritize hydrophobic interactions.

- Halogen Substitutions : 9c’s 4-bromophenyl-thiazole moiety improves target binding (docking studies), suggesting halogenation could be a viable optimization strategy for the target compound .

Synthesis and Physicochemical Properties :

- Compounds like 8a () exhibit high melting points (>200°C) due to rigid thiadiazole cores, whereas the target compound’s flexible thioethyl chain may reduce crystallinity .

- Hydrogen bonding in piperidine-ethyl analogues () stabilizes crystal structures, a feature the target compound may replicate via its amide and imidazole groups .

Actividad Biológica

4-Methyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic compound that combines structural features of imidazole and thiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18N4OS

- Molecular Weight : 318.41 g/mol

The presence of the thioether and amide functional groups is significant as these moieties are often associated with enhanced biological activity.

Anticancer Activity

Research has shown that compounds containing imidazole and thiazole rings exhibit promising anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | A431 (Human epidermoid carcinoma) | 1.98 ± 1.22 | |

| Compound B | Jurkat (Human T-cell leukemia) | 1.61 ± 1.92 | |

| This compound | U251 (Human glioblastoma) | TBD | TBD |

The structure–activity relationship (SAR) indicates that the imidazole and thiazole rings are crucial for anticancer activity, with specific substitutions enhancing potency.

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Studies have indicated that thiazole-containing compounds exhibit significant antibacterial activity against various strains, including resistant bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Klebsiella pneumoniae | TBD |

Compounds with similar structures have been reported to outperform standard antibiotics like norfloxacin in inhibiting bacterial growth.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound has been evaluated for anti-inflammatory activity. Preliminary results suggest that it may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha.

The proposed mechanism of action for this compound involves interaction with specific biological targets:

- Enzyme Inhibition : The imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to receptors involved in cancer cell proliferation or inflammation, modulating their signaling pathways.

- Hydrophobic Interactions : The phenyl groups in the structure enhance binding affinity through hydrophobic interactions, which is critical for biological efficacy.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Cancer Cell Lines : A study demonstrated that imidazole-thiazole derivatives showed significant cytotoxicity against A431 and Jurkat cells, suggesting a potential pathway for developing new anticancer drugs.

- Antimicrobial Efficacy : Research involving synthesized thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating the therapeutic potential of this class of compounds.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between 5-phenyl-1H-imidazole-2-thiol and a 2-chloroethyl benzamide precursor. Key steps include:

- Reacting 5-phenyl-1H-imidazole-2-thiol (0.002 mol) with 2-chloro-N-(substituted)acetamide (equimolar) in the presence of potassium carbonate (K₂CO₃) as a base.

- Refluxing in ethanol or acetonitrile for 6–12 hours under inert conditions.

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can the purity and structural integrity of the compound be validated?

Methodological Answer:

- Purity : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient, UV detection at 254 nm).

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., imidazole thiol at δ 13.2 ppm for SH, benzamide carbonyl at δ 168–170 ppm).

- IR : Stretching vibrations for C=O (~1650 cm⁻¹), C-S (~680 cm⁻¹), and N-H (~3300 cm⁻¹).

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What computational methods are suitable for predicting electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). This functional is validated for thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies) .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction mechanism studies.

- Solvent Effects : Include polarizable continuum models (PCM) for solvation energy calculations .

Q. How can X-ray crystallography resolve the compound’s supramolecular interactions?

Methodological Answer:

- Data Collection : Use a Bruker Kappa APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL-97 for structure solution; hydrogen atoms added via riding model or difference Fourier maps.

- Hydrogen Bond Analysis : Identify O—H⋯O/N and C—H⋯O interactions (e.g., bond distances: 1.8–2.2 Å for O—H⋯O). For example, in related benzamide derivatives, water molecules form chains via O—H⋯N interactions along the [010] axis .

Q. How to address contradictions in reported biological activity data?

Methodological Answer:

- Assay Cross-Validation : Compare results across multiple platforms (e.g., MTT vs. ATP-based viability assays).

- Dose-Response Curves : Ensure IC₅₀ values are derived from ≥3 independent replicates.

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-1/2 for anti-inflammatory activity). Align docking poses (RMSD <2.0 Å) with co-crystallized ligands from PDB entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.